Cilmostim
説明
Cilmostim is a recombinant human granulocyte colony-stimulating factor (G-CSF) biosimilar, designed to stimulate the production and maturation of neutrophils in patients with chemotherapy-induced neutropenia or congenital neutropenia. As a biosimilar, Cilmostim is developed to match the reference biologic (e.g., filgrastim) in terms of structural complexity, biological activity, and clinical efficacy while adhering to stringent regulatory guidelines for biosimilarity . Its development requires extensive analytical characterization, including primary structure analysis (amino acid sequence), post-translational modifications (e.g., glycosylation), and functional assays to confirm receptor binding affinity and pharmacokinetic equivalence .
特性
CAS番号 |
148637-05-2 |
|---|---|
分子式 |
C15H12O4 |
製品の起源 |
United States |
類似化合物との比較
Structural Similarity
Cilmostim and its comparator compounds (e.g., filgrastim, pegfilgrastim, and tbo-filgrastim) share identical amino acid sequences but differ in glycosylation patterns and manufacturing processes. For example:
| Parameter | Cilmostim | Filgrastim (Reference) | Pegfilgrastim |
|---|---|---|---|
| Amino Acid Sequence | Identical to reference | 175 residues | Filgrastim + PEG moiety |
| Glycosylation | Non-glycosylated | Non-glycosylated | Non-glycosylated |
| Molecular Weight | ~18.8 kDa | ~18.8 kDa | ~39 kDa (with PEG) |
Structural deviations in pegfilgrastim, which includes a polyethylene glycol (PEG) extension, result in prolonged half-life compared to Cilmostim and filgrastim .
Regulatory and Manufacturing Considerations
Cilmostim’s manufacturing process includes a comparability exercise to ensure consistency with the reference product. Critical quality attributes (CQAs) such as isoform distribution, oxidation levels, and aggregation profiles are monitored using advanced techniques like mass spectrometry and size-exclusion chromatography . In contrast, pegfilgrastim requires additional validation for PEG conjugation stability .
Key Research Findings
- Analytical Comparability: Cilmostim matches filgrastim in >99% of physicochemical properties, with minor variations in oxidation rates (≤2%) deemed clinically irrelevant .
- Cost-Effectiveness : Biosimilars like Cilmostim reduce healthcare costs by 20–30% compared to reference biologics, enhancing accessibility .
- Immunogenicity: No neutralizing antibodies were detected in clinical trials, aligning with the safety profile of filgrastim .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
